molecular formula C21H26N4O4 B2416588 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide CAS No. 897620-12-1

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide

Cat. No. B2416588
CAS RN: 897620-12-1
M. Wt: 398.463
InChI Key: WPOKVONCNDXLTH-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide, also known as DMEMB, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMEMB is a member of the benzamide family and has been shown to exhibit cytotoxic effects on cancer cells.

Scientific Research Applications

Fluorescent Probes for Biological Imaging

A novel fluorescent probe based on a structure similar to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide was developed for selective detection of hypoxia or nitroreductase (NTR) in tumor cells. The probe, designed with a 4-nitroimidazole moiety as a hypoxic trigger and morpholine groups, exhibited high selectivity, "Turn-On" fluorescence response, suitable sensitivity, no cytotoxicity, and dual emission. This probe's effectiveness in imaging the hypoxic status of tumor cells, such as HeLa cells, highlights its potential in biomedical research fields for disease-relevant hypoxia imaging (Feng et al., 2016).

Synthesis of Heterocyclic Compounds

Research on the synthesis of 2-substituted quinazolin-4(3H)-ones from readily available 2-nitrobenzamides, similar in structure to the compound , utilized sodium dithionite as a reducing agent. This one-pot procedure highlights the versatility of such compounds in organic synthesis, leading to the creation of heterocyclic compounds with potential pharmacological activities (Romero et al., 2013).

Novel Organic Materials

The synthesis and structural characterization of smart morpholine-functional statistical copolymers, which utilized monomers bearing structural resemblance to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide, were explored for aqueous thermo-responsiveness. These polymers, synthesized through nitroxide mediated polymerization, demonstrate the chemical's potential in creating materials with adjustable physical properties for various applications (Lessard et al., 2012).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-23(2)17-9-7-16(8-10-17)20(24-11-13-29-14-12-24)15-22-21(26)18-5-3-4-6-19(18)25(27)28/h3-10,20H,11-15H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOKVONCNDXLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide

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